molecular formula C9H10N2O3 B085575 N-Methyl-N-(4-nitrophenyl)acetamide CAS No. 121-95-9

N-Methyl-N-(4-nitrophenyl)acetamide

Cat. No. B085575
CAS RN: 121-95-9
M. Wt: 194.19 g/mol
InChI Key: DKZFYTVXALXRSH-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-nitrophenyl)acetamide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It forms part of a broader class of compounds known for their diverse chemical and physical characteristics.

Synthesis Analysis

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide and related compounds often involves multistep procedures. A novel method proposed for similar compounds utilizes a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, providing an efficient and sustainable approach (Vavasori, Capponi, & Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of N-Methyl-N-(4-nitrophenyl)acetamide and its derivatives often includes planar phenyl rings and acetamide groups, suggesting little strain and hence minimal π-bonding. For instance, the crystal structures of related compounds such as N-(4-methyl phenyl)-2,2,2-trichloroacetamide have been determined, highlighting similar geometric parameters to other acetanilides (Dou, Fuess, Weiss, Gowda, & Krishnan, 1997).

Chemical Reactions and Properties

The chemical behavior of N-Methyl-N-(4-nitrophenyl)acetamide is influenced by its functional groups. For example, the nitro and acetamido groups interact, affecting the chemical shift of neighboring protons. This interaction is evident in various derivatives of o-nitroacetanilide (Zhang, 2004).

Physical Properties Analysis

The physical properties of N-Methyl-N-(4-nitrophenyl)acetamide are characterized by studying its interactions with solvents. For instance, it forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. The solvation complexes exhibit specific behaviors such as a non-linear dependence of the NH stretching frequency on the energy of the complex formation (Krivoruchka et al., 2004).

Chemical Properties Analysis

N-Methyl-N-(4-nitrophenyl)acetamide exhibits interesting chemical properties due to its molecular structure. The presence of nitro and acetamido groups leads to specific intermolecular interactions. Studies have shown that these interactions can significantly affect the molecule's behavior in various environments (Krivoruchka, Vokin, & Turchaninov, 2002).

Scientific Research Applications

  • Solvatochromism and Hydrogen Bonding : N-Methyl-N-(4-nitrophenyl)acetamide forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. The equilibrium position of these complexes is influenced by temperature, phase state, and the protophilic properties of the medium (Krivoruchka et al., 2004).

  • Molecular Structure Analysis : Studies on similar compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, have shown distinct molecular structures and hydrogen bonding patterns, which can inform the understanding of related compounds like N-Methyl-N-(4-nitrophenyl)acetamide (Gowda et al., 2007).

  • Antimalarial Activity : Research on related compounds shows potential for antimalarial activity, which could extend to N-Methyl-N-(4-nitrophenyl)acetamide derivatives (Werbel et al., 1986).

  • Reaction Mechanisms : Kinetic studies of N-Methyl-N-(4-nitrophenyl)acetamide analogs provide insights into reaction mechanisms, such as methanolysis and hydrolysis, which are crucial for chemical synthesis (Broxton, 1984).

  • Optical Properties and Indicators : The compound's derivatives have been studied for their crystal structures, DFT calculations, and optical properties, particularly as indicators in the presence of OH- ions (Wannalerse et al., 2022).

  • Cancer Research : Derivatives of N-Methyl-N-(4-nitrophenyl)acetamide have been synthesized and evaluated for their potential as inhibitors in cancer treatment, particularly in small lung cancer (Panchal et al., 2020).

  • Cyclopalladation and Optical Properties : Research on cyclopalladation of aniline derivatives, including N-Methyl-N-(4-nitrophenyl)acetamide analogs, contributes to understanding of substituted benzene derivatives having non-linear optical properties (Mossi et al., 1992).

Safety And Hazards

The safety information available indicates that N-Methyl-N-(4-nitrophenyl)acetamide may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(12)10(2)8-3-5-9(6-4-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZFYTVXALXRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923634
Record name N-Methyl-N-(4-nitrophenyl)acetamide
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(4-nitrophenyl)acetamide

CAS RN

121-95-9
Record name N-Methyl-N-(4-nitrophenyl)acetamide
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Record name N-Methyl-N-(4-nitrophenyl)acetamide
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Record name 4-Nitro-N-methylacetanilide
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Record name N-Methyl-N-(4-nitrophenyl)acetamide
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Record name N-methyl-N-(4-nitrophenyl)acetamide
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Record name N-Methyl-N-(4-nitrophenyl)acetamide
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Synthesis routes and methods I

Procedure details

To a solution of N-methyl-4-nitroaniline (200 mg, 1.31 mmol) in THF (5 ml) were successively added Et3N (0.364 ml, 2.63 mmol), acetyl chloride (0.14 ml, 1.97 mmol) and DMAP (8.0 mg, 0.066 mmol) at RT. The reaction mixture was stirred at RT for 2 h then diluted into AcOEt and washed with water. The organic layer was dried over Na2SO4, filtered and evaporated to dryness to yield the crude title compound (275 mg) as a brownish solid, which was used in the next step without further purification. HPLC: AtRet=1.17 min; LC-MS: m/z 195.4 [M+H]+; 1H NMR (400 MHz, CDCl3): 2.05 (br. s., 3H), 3.37 (s, 3H), 7.36-7.46 (m, 2H), 8.27-8.36 (m, 2H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.364 mL
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 mg
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of N-methyl-4-nitroaniline (5.00 g, 32.9 mmol) and pyridine (7.97 ml, 98.6 mmol) in tetrahydrofuran (100 ml) was added acetyl chloride (3.51 ml, 49.4 mmol) with ice-cooling, the mixture was stirred for 3 hours with ice-cooling, the reaction mixture was poured into ice-water and the desired product (2.60 g, 40.7%) as a solid was collected by filtration.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.97 mL
Type
reactant
Reaction Step One
Quantity
3.51 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Maji, S Barman, G Panda - ChemistrySelect, 2023 - Wiley Online Library
Nintedanib, a potent, oral, small‐molecule tyrosine kinase inhibitor, is known as a triple angiokinase inhibitor, inhibiting three major signaling pathways in angiogenesis. Here, we report …
TJ Broxton - Australian journal of chemistry, 1998 - CSIRO Publishing
The preparation of 3-hydroxymethyl-1-tetradecylpyridinium bromide and its use as a catalyst of nucleophilic aromatic substitution and also amide hydrolysis are reported. It was found …
Number of citations: 1 www.publish.csiro.au
Y Lu, Y Li, R Zhang, K Jin, C Duan - Tetrahedron, 2013 - Elsevier
An efficient and one-pot synthetic method for the regioselective ortho-nitration of the N-phenyl carboxamides and primary anilines has been developed by using bismuth nitrate and …
Number of citations: 54 www.sciencedirect.com
GJ Roth, A Heckel, F Colbatzky… - Journal of medicinal …, 2009 - ACS Publications
Inhibition of tumor angiogenesis through blockade of the vascular endothelial growth factor (VEGF) signaling pathway is a new treatment modality in oncology. Preclinical findings …
Number of citations: 263 pubs.acs.org
S Song, T Hyodo, H Ikeda, KAL Vu… - The Journal of …, 2021 - ACS Publications
We studied the Z/E preference of N-phenylthioacetamide (thioacetanilide) derivatives in various solvents by means of 1 H NMR spectroscopy, as well as molecular dynamics (MD) and …
Number of citations: 4 pubs.acs.org
K Bugatti, E Andreucci, N Monaco, L Battistini… - ACS …, 2022 - ACS Publications
α V β 6 Integrin plays a fundamental role in the activation of transforming growth factor-β (TGF-β), the major profibrotic mediator; for this reason, α V β 6 ligands have recently been …
Number of citations: 5 pubs.acs.org
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 107 pubs.acs.org
R Gorman - 2016 - etheses.whiterose.ac.uk
Nitrogen-containing heterocycles are an important structural motif, prevalent in both nature and medicine. N-Heterocycles can be found at the core of numerous biologically active …
Number of citations: 2 etheses.whiterose.ac.uk
P Slobbe, AJ Poot, R Haumann, RC Schuit… - Nuclear medicine and …, 2016 - Elsevier
Introduction Tyrosine kinase inhibitors (TKIs) are very attractive targeted drugs, although a large portion of patients remains unresponsive. PET imaging with EGFR targeting TKIs ([ 11 C]…
Number of citations: 13 www.sciencedirect.com
RM Gorman, TE Hurst, WF Petersen, RJK Taylor - Tetrahedron, 2019 - Elsevier
A new cyclisation procedure to prepare 4-carboxy-quinolin-2-ones via a one-pot Cu(II)-mediated radical cross-dehydrogenative coupling/sulfinic acid elimination of linear anilides is …
Number of citations: 6 www.sciencedirect.com

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